2-(Fluoromethyl)pyridine
Overview
Description
2-(Fluoromethyl)pyridine is an organic compound that belongs to the class of fluorinated heterocycles. It is characterized by the presence of a fluoromethyl group attached to the second position of a pyridine ring. The incorporation of fluorine into organic molecules often results in significant changes in their biological and physicochemical properties, making fluorinated compounds highly valuable in various fields, including medicinal chemistry, agrochemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
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Electrophilic Fluorination: : One common method for synthesizing 2-(Fluoromethyl)pyridine involves the electrophilic fluorination of 1,2-dihydropyridines using Selectfluor®. This reaction proceeds under mild conditions and results in the formation of fluorinated 3,6-dihydropyridines, which can be further converted to this compound by the elimination of hydrogen fluoride .
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Finkelstein Reaction: : Another approach involves the reaction of 2-(chloromethyl)pyridine with potassium fluoride.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale adaptations of the synthetic routes mentioned above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : 2-(Fluoromethyl)pyridine can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents for these reactions include potassium fluoride and diethylamino sulfur trifluoride .
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Oxidation and Reduction: : The compound can also participate in oxidation and reduction reactions, although specific examples of these reactions are less commonly reported in the literature.
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the reaction with potassium fluoride yields this compound itself, while reactions with other nucleophiles can produce a variety of substituted pyridines .
Scientific Research Applications
2-(Fluoromethyl)pyridine has a wide range of applications in scientific research:
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Medicinal Chemistry: : The incorporation of fluorine into drug molecules can enhance their metabolic stability, bioavailability, and binding affinity to target proteins. This compound is used as a building block in the synthesis of various pharmaceuticals .
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Agrochemistry: : Fluorinated compounds are also important in the development of agrochemicals, where they can improve the efficacy and environmental stability of pesticides and herbicides .
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Materials Science: : In materials science, fluorinated heterocycles like this compound are used in the design of advanced materials with unique electronic and optical properties .
Mechanism of Action
The mechanism of action of 2-(Fluoromethyl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of the fluorine atom can influence the compound’s conformation, dipole moment, and overall reactivity, thereby affecting its biological activity .
Comparison with Similar Compounds
Similar Compounds
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2-(Chloromethyl)pyridine: : This compound is similar to 2-(Fluoromethyl)pyridine but contains a chlorine atom instead of a fluorine atom. It is less commonly used due to the higher reactivity and toxicity of chlorine compared to fluorine .
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2-(Bromomethyl)pyridine: : Another similar compound, 2-(Bromomethyl)pyridine, contains a bromine atom. It is also less stable and more reactive than its fluorinated counterpart .
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties, such as increased metabolic stability and altered electronic characteristics. These properties make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-(fluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c7-5-6-3-1-2-4-8-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJMLGJZQGGQAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570797 | |
Record name | 2-(Fluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142062-30-4 | |
Record name | 2-(Fluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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